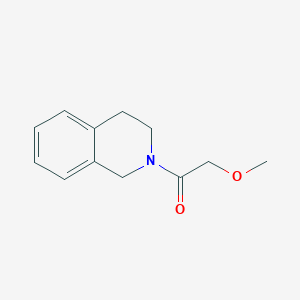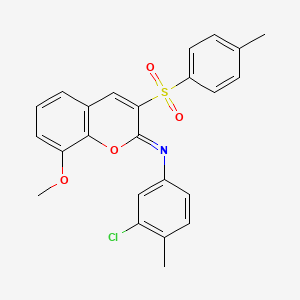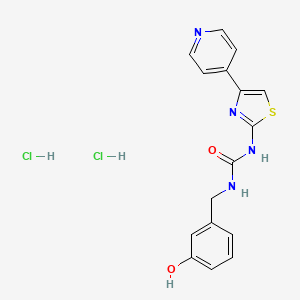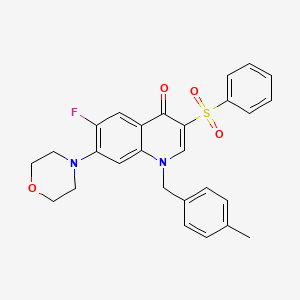![molecular formula C19H13F3N4OS B2663580 6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide CAS No. 626222-18-2](/img/structure/B2663580.png)
6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the trifluoromethyl group could add significant electronegativity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino, cyanophenyl, trifluoromethyl, and carboxamide groups. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the trifluoromethyl group is known to increase the acidity of compounds and lower their basicity .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
The synthesis of complex N,S-containing heterocycles, including derivatives similar to the mentioned compound, involves innovative reactions like the Mannich reaction, highlighting the creative approaches in developing novel chemical entities. For instance, Dotsenko et al. (2012) explored the aminomethylation of 2-thioxonicotinamide derivatives, yielding compounds with significant yields, demonstrating the potential for creating diverse molecular structures through selective synthesis methods (Dotsenko, Krivokolysko, & Litvinov, 2012).
Biological Activities and Applications
Research into compounds with structures similar to the one has shown potential in various biological activities. For example, the study of heterocyclic compounds with thiophene-2-carboxamide roots has revealed their promise as antibiotics and antibacterial agents against both Gram-positive and Gram-negative bacteria. This highlights the potential pharmaceutical applications of these compounds in treating infections (Ahmed, 2007).
Molecular Design and Optimization
The development and optimization of biologically active compounds derived from similar structures have been a focus of recent studies. Chiriapkin et al. (2021) discussed the targeted synthesis and analysis of azomethine derivatives, showcasing the importance of molecular design in enhancing pharmacological properties and potential therapeutic applications (Chiriapkin, Kodonidi, & Larsky, 2021).
Novel Structural Types and Chemical Properties
Exploring new structural types, such as bridged urea derivatives with unique moieties, provides insight into the vast possibilities for chemical innovation and the creation of compounds with specific desired properties. Alexeev et al. (2019) reported on the synthesis of bridged tricyclic ureas, a novel structural type that showcases the potential for developing new molecules with unique characteristics and applications (Alexeev, Nurieva, Lyssenko, Grishin, & Zefirova, 2019).
properties
IUPAC Name |
6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS/c20-19(21,22)14-11-5-2-6-12(11)26-18-13(14)15(24)16(28-18)17(27)25-10-4-1-3-9(7-10)8-23/h1,3-4,7H,2,5-6,24H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRYXIURWZTQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC(=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide](/img/structure/B2663499.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663501.png)

![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)


![6-(4-methoxyphenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2663512.png)



![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)
![6-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2663519.png)